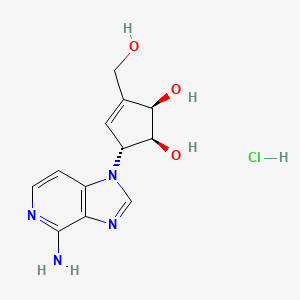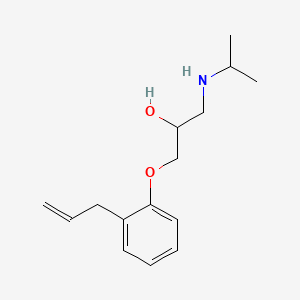
GW311616
概要
説明
GW-311616: は、ヒト好中球エラスターゼ(別名α-1-プロテイナーゼ)の強力で選択的な阻害剤です。この化合物は、ヒト好中球エラスターゼの阻害における高い特異性と有効性で知られており、IC50値は22ナノモルです。 トリプシン、カテプシンG、プラスミンなどの他のヒトセリンプロテアーゼに対して選択的です .
科学的研究の応用
GW-311616 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the inhibition of serine proteases.
Biology: Employed in cell-based assays to investigate the role of neutrophil elastase in various biological processes.
Medicine: Explored as a potential therapeutic agent for diseases involving excessive neutrophil elastase activity, such as chronic obstructive pulmonary disease and cystic fibrosis.
Industry: Utilized in the development of diagnostic assays and as a reference standard in quality control
作用機序
GW-311616は、ヒト好中球エラスターゼの活性部位に結合することでその酵素活性を阻害し、効果を発揮します。この化合物は、活性部位のセリン残基と共有結合を形成し、ペプチド基質の加水分解を防ぎます。 この阻害は、他のセリンプロテアーゼに対するオフターゲット効果が最小限であるため、非常に選択的です .
類似化合物の比較
類似化合物:
シベレスタット: 化学構造の異なる、別の好中球エラスターゼ阻害剤。
エラフィン: 好中球エラスターゼの天然に存在する阻害剤。
AZD9668: 好中球エラスターゼの小分子阻害剤
GW-311616の独自性: GW-311616は、その高い効力、選択性、経口バイオアベイラビリティによって独特です。他のいくつかの阻害剤とは異なり、作用時間が長く、ナノモル濃度で効果を発揮します。 これは、研究と潜在的な治療的用途の両方において、貴重なツールとなります .
生化学分析
Biochemical Properties
GW311616 interacts with the enzyme neutrophil elastase (NE), a serine protease expressed primarily in neutrophils . It inhibits human neutrophil elastase (HNE) with IC50 values of 22 nM, demonstrating its high affinity for this enzyme . It is selective over other human serine proteases, with IC50 values of >100 μM for trypsin, cathepsin G, and plasmin, and >3 μM for chymotrypsin and tissue plasminogen activator .
Cellular Effects
In cellular contexts, this compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to inhibit the formation of neutrophil extracellular traps (NETs) induced by phorbol 12-myristate 13-acetate (PMA) in isolated human neutrophils . Additionally, it has been reported to have a negative effect on the differentiation of CD66b+ cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to and inhibition of neutrophil elastase (NE), a serine protease. This inhibition is selective, as this compound does not significantly inhibit other serine proteases such as trypsin, cathepsin G, plasmin, chymotrypsin, and tissue plasminogen activator .
Dosage Effects in Animal Models
It has been reported that this compound inhibits neutrophil elastase in the liver in a mouse model of liver ischemia-reperfusion injury when administered at a dose of 2 mg/kg .
Transport and Distribution
Given its role as an intracellular neutrophil elastase inhibitor, it is likely that it is transported into cells where it can interact with its target enzyme .
Subcellular Localization
Given its role as an intracellular neutrophil elastase inhibitor, it is likely localized within cells where it can interact with its target enzyme .
準備方法
合成ルートおよび反応条件: GW-311616の合成は、市販の出発物質から始まる複数のステップで構成されています反応条件には、通常、ジメチルホルムアミドやジクロロメタンなどの有機溶媒と、水素化ナトリウムやトリフルオロ酢酸などの試薬を使用します .
工業生産方法: GW-311616の工業生産は、同様の合成ルートに従いますが、大規模生産向けに最適化されています。 これには、自動反応器、連続フローシステム、結晶化やクロマトグラフィーなどの精製技術を使用することが含まれ、高純度と高収率が確保されます .
化学反応の分析
反応の種類: GW-311616は、次のようなさまざまな化学反応を受けます。
酸化: スルホニル基は、特定の条件下で酸化されます。
還元: ピロロピロロンコアのカルボニル基は、アルコールに還元されます。
一般的な試薬と条件:
酸化: 有機溶媒中の過酸化水素またはm-クロロ過安息香酸。
還元: 無水条件下での水素化ホウ素ナトリウムまたは水素化リチウムアルミニウム。
主な生成物:
酸化: スルホン誘導体の生成。
還元: アルコール誘導体の生成。
置換: 置換ピペリジン誘導体の生成
科学研究の応用
GW-311616は、幅広い科学研究の応用範囲を持っています。
化学: セリンプロテアーゼの阻害を研究するためのツール化合物として使用されます。
生物学: さまざまな生物学的プロセスにおける好中球エラスターゼの役割を調査するために、細胞ベースのアッセイで使用されます。
医学: 慢性閉塞性肺疾患や嚢胞性線維症などの、過剰な好中球エラスターゼ活性に関与する疾患の潜在的な治療薬として検討されています。
類似化合物との比較
Sivelestat: Another neutrophil elastase inhibitor with a different chemical structure.
Elafin: A naturally occurring inhibitor of neutrophil elastase.
Uniqueness of GW-311616: GW-311616 is unique due to its high potency, selectivity, and oral bioavailability. Unlike some other inhibitors, it has a long duration of action and is effective at low nanomolar concentrations. This makes it a valuable tool in both research and potential therapeutic applications .
特性
IUPAC Name |
(3aR,6S,6aS)-4-methylsulfonyl-1-[(E)-4-piperidin-1-ylbut-2-enoyl]-6-propan-2-yl-3,3a,6,6a-tetrahydro-2H-pyrrolo[3,2-b]pyrrol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3O4S/c1-14(2)17-18-15(22(19(17)24)27(3,25)26)9-13-21(18)16(23)8-7-12-20-10-5-4-6-11-20/h7-8,14-15,17-18H,4-6,9-13H2,1-3H3/b8-7+/t15-,17+,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDNKNUMSTIMSHQ-URZKGLGPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C2C(CCN2C(=O)C=CCN3CCCCC3)N(C1=O)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1[C@H]2[C@@H](CCN2C(=O)/C=C/CN3CCCCC3)N(C1=O)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
198062-54-3 | |
| Record name | GW-311616 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0198062543 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GW-311616 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L8012V52PN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















